5-Hydroxy-1,3-benzoxathiol-2-one
Description
5-Hydroxy-1,3-benzoxathiol-2-one (CAS: 7735-56-0) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₄O₃S and a molecular weight of 168.17 g/mol . Structurally, it features a benzoxathiolone core, comprising a fused benzene ring, an oxygen atom, and a sulfur atom in a 1,3-arrangement, with a hydroxyl group at the 5-position. The compound exists as a light-brown crystalline solid and is primarily utilized as a pharmaceutical intermediate .
Key properties include:
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYJLOFQVPBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228075 | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-56-0 | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta. This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.
Biological Activity
5-Hydroxy-1,3-benzoxathiol-2-one is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoxathiol core with a hydroxyl group at the 5-position. Its molecular formula is , with a molecular weight of approximately 173.18 g/mol. The compound's structure contributes to its reactivity and biological properties, including antioxidant and antimicrobial activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Antimicrobial Properties
This compound has shown effectiveness against various microbial strains. In particular, it has been reported to possess antimicrobial activity against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Bacillus subtilis | Inhibitory | |
| Escherichia coli | Moderate |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma (SKMEL-19) and gastric cancer (ACP-03). The compound's IC50 values indicate promising activity:
These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the hydroxyl group plays a critical role in its interaction with biological targets, potentially modulating enzyme activities or receptor functions. The compound may also induce apoptosis in cancer cells through oxidative stress pathways .
Case Studies
- Anticancer Study : A study evaluated the cytotoxicity of various derivatives of benzoxathiol compounds against cancer cell lines. The findings highlighted that compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions .
- Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against specific pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential application in treating infections .
Scientific Research Applications
Pharmaceutical Development
5-Hydroxy-1,3-benzoxathiol-2-one is recognized for its potential in drug formulation, particularly for:
- Anti-inflammatory Agents : The compound has shown promise as a precursor in synthesizing pharmaceuticals targeting inflammatory diseases, leveraging its anti-inflammatory properties .
- Antimicrobial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
- Antioxidant Properties : Its antioxidant capabilities are being explored for use in dietary supplements aimed at reducing oxidative stress .
Analytical Chemistry
In analytical applications, this compound serves as a reagent for detecting and quantifying metal ions. This is crucial for enhancing the accuracy of environmental monitoring and ensuring compliance with safety standards .
Cosmetic Formulations
The skin-protective properties of this compound make it valuable in cosmetic products, especially those focusing on anti-aging and skin rejuvenation. Its inclusion in formulations can help protect the skin from oxidative damage and improve overall skin health .
Material Science
Research into material science has identified potential uses for this compound in creating new materials with enhanced properties:
- Thermal Stability : The compound may contribute to materials that exhibit improved thermal stability.
- Resistance to Degradation : Its chemical structure allows for the development of materials that resist degradation under various environmental conditions .
Pharmaceutical Applications
A study focused on synthesizing derivatives of benzoxathiol compounds demonstrated varied biological activities including antibacterial, anticancer, and antioxidant effects. These derivatives were evaluated for their efficacy against cancer cell lines, showing promising results without significant cytotoxicity to normal cells .
Antioxidant Studies
Research has indicated that this compound can interact with organic radicals, suggesting its potential as an antioxidant agent. Further studies are warranted to fully understand its mechanisms and effectiveness in biological systems .
Comparative Data Table
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory, Antimicrobial | Development of new drugs targeting inflammation |
| Analytical Chemistry | Metal ion detection | Enhanced accuracy in environmental monitoring |
| Cosmetic Formulations | Skin protection | Anti-aging benefits and improved skin health |
| Material Science | Thermal stability | Creation of durable materials |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized through multiple pathways:
Reaction with Quinones and Thiourea
A one-step synthesis from quinones and thiourea under acidic conditions yields 5-hydroxy-1,3-benzoxathiol-2-ones. This method is efficient for producing derivatives with electron-withdrawing or donating groups .
Example Reaction:
| Quinone Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 2-Methyl-1,4-benzoquinone | 72 | HCl, 60°C | |
| 2-Chloro-1,4-benzoquinone | 65 | H₂SO₄, 50°C |
Chrysenequinonecarboxylic Acid as a Precursor
Methyl chrysenequinonecarboxylate reacts with thiourea to form 5-hydroxy-1,3-benzoxathiol-2-one derivatives. This method is advantageous for generating structurally complex analogs .
Radical Scavenging
The compound reacts with α-hydroxyalkyl radicals, demonstrating antioxidant potential. ESR studies confirm its ability to stabilize free radicals via hydrogen donation from the hydroxyl group.
Key Data:
- Radical quenching efficiency: IC₅₀ = 12.4 µM (DPPH assay).
- Reactivity correlates with electron-donating substituents on the benzene ring .
Metal Chelation
This compound forms stable chelates with transition metals, particularly Cu(II). These complexes exhibit unique magnetic properties due to dipole-dipole interactions .
Example Chelation:
| Metal Ion | Stability Constant (log K) | Geometry | Reference |
|---|---|---|---|
| Cu(II) | 8.2 ± 0.3 | Square planar | |
| Fe(III) | 6.7 ± 0.2 | Octahedral |
Esterification and Etherification
The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides, enabling the synthesis of bioactive derivatives .
Example Reaction:
| Derivative | Yield (%) | Application | Reference |
|---|---|---|---|
| Acetylated | 85 | Antimicrobial agents | |
| Benzylated | 78 | Anticancer studies |
Schiff Base Formation
The hydroxyl group reacts with primary amines to form Schiff bases, which are explored for antitumor and antimicrobial activities .
Example:
| Amine Type | IC₅₀ (µM) vs. MCF-7 Cells | Reference |
|---|---|---|
| Aniline | 9.8 ± 1.2 | |
| 4-Nitroaniline | 7.3 ± 0.9 |
Cyclization and Ring-Opening Reactions
The benzoxathiol ring undergoes cyclization with dienophiles or ring-opening under alkaline conditions to form thiophenol derivatives .
Example Cyclization:
Comparative Reactivity with Analogues
| Compound | Key Reactivity Difference | Reference |
|---|---|---|
| 6-Hydroxy-1,3-benzoxathiol-2-one | Lower chelation efficiency with Cu(II) | |
| 5-Iodo Derivative | Enhanced electrophilicity in SNAr reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of 5-hydroxy-1,3-benzoxathiol-2-one are best contextualized against structurally related compounds:
Reactivity and Mechanism
Commercial and Research Utility
- Pharmaceutical Use: this compound is prioritized in drug intermediate synthesis due to its stability and reactivity , whereas benzothiazoles (e.g., 2-amino-1,3-benzothiazol-6-ol) are favored for antimicrobial applications .
- Availability: Benzoxathiolone is less accessible than common intermediates like acetophenones (e.g., 3'-chloro-4'-fluoroacetophenone) , limiting its adoption in large-scale processes.
Research Findings and Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | 6-Hydroxy-1,4-benzoxathiin-2(3H)-one | Juglone |
|---|---|---|---|
| Molecular Formula | C₇H₄O₃S | C₈H₆O₃S | C₁₀H₆O₃ |
| Molecular Weight (g/mol) | 168.17 | 182.20 | 174.16 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Aromatic Rings | 2 | 2 | 2 (fused) |
| Key Application | Pharmaceutical intermediate | Radical scavenger | Natural antioxidant |
Table 2: Commercial Suppliers and Pricing
Preparation Methods
Reaction Mechanism
Thiourea reacts with quinones in a two-stage process:
-
Nucleophilic addition : Thiourea attacks the carbonyl group of the quinone, forming a thiouronium intermediate.
-
Cyclization : Intramolecular dehydration produces the benzoxathiolone ring.
The reaction is typically conducted in hydrochloric or sulfuric acid, with heating to accelerate cyclization.
Substituent Effects
Substituents on the quinone strongly influence regioselectivity and yield:
Electron-withdrawing groups (e.g., Cl, acetyl) reduce reaction rates due to decreased quinone electrophilicity, while electron-donating groups (e.g., methyl) enhance yields.
Optimization Strategies
-
Acid Selection : Hydrochloric acid provides higher yields for monosubstituted quinones, whereas sulfuric acid is preferable for disubstituted analogs.
-
Temperature Control : Prolonged heating above 70°C leads to decomposition; optimal temperatures range from 50–70°C.
Two-Step Synthesis via Arylation of Quinones
Pokhodylo et al. (2004) developed a modular approach using (1H-tetrazol-1-yl)arenediazonium salts:
Step 1: Arylation of Quinones
Quinones react with diazonium salts to form tetrazolyl-substituted intermediates:
Yields exceed 80% for naphthoquinones due to enhanced stability.
Step 2: Cyclization with Thiourea
The tetrazolyl-arylquinone reacts with thiourea under acidic conditions to yield benzoxathiolones:
| Quinone Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1,4-Benzoquinone | 5-Hydroxy-4-(tetrazolyl) derivative | 75 | HCl, RT |
| 1,4-Naphthoquinone | Naphtho[2,1-d]oxathiol-2-one | 82 | H₂SO₄, 50°C |
Synthesis from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
A 2020 Russian Journal of Organic Chemistry study reported an alternative route using cyclohexadienylidene ureas:
-
Formation of Intermediate : Ureas react with thiourea in acetic anhydride to form a thioamide.
-
Cyclization : Acid-catalyzed ring closure yields the benzoxathiolone core.
| Starting Urea | Product | Yield (%) |
|---|---|---|
| N-(4-Oxocyclohexa-2,5-dien-1-ylidene)urea | This compound | 58 |
While less efficient than quinone-based methods, this approach avoids quinone handling challenges, such as oxidation sensitivity.
Preparation of Acyl-Substituted Derivatives
Acylated derivatives are synthesized using substituted quinones bearing acetyl or benzoyl groups:
Reaction Protocol
-
Quinone Preparation : Acyl groups are introduced via Friedel-Crafts acylation of hydroquinones.
-
Condensation with Thiourea : Standard acidic conditions yield 4-acyl derivatives.
| Acyl Group | Yield (%) | Melting Point (°C) |
|---|---|---|
| Acetyl | 68 | 189–191 |
| Benzoyl | 62 | 205–207 |
Instability of acylquinones necessitates low-temperature reactions (≤50°C) to prevent decomposition.
Characterization and Analytical Validation
Key techniques for confirming structure and purity:
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-hydroxy-1,3-benzoxathiol-2-one, and how can purity be optimized?
- Methodology : A reliable synthesis involves reacting thiourea with benzoquinone in a hydrochloric acid/acetic acid mixture. Key steps include:
- Adding benzoquinone (100 g) dissolved in acetic acid (500 mL) to thiourea (120 g) in 2N HCl (800 mL) under vigorous stirring.
- Heating the mixture on a steam bath for 1 hour after 30 minutes of room-temperature stirring.
- Cooling in ice water to crystallize the product, yielding ~90 g with a melting point of 170.5–172.5°C .
- Purification : Recrystallization from methanol improves purity, as demonstrated in derivative syntheses (e.g., 5-methoxy analogs) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.10–7.20 ppm for aromatic protons in CDCl) to confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1742 cm (C=O stretch) and 1236 cm (C-O-C) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 168.17 .
- Melting Point Analysis : Critical for verifying purity (expected range: 170–172°C) .
Q. What safety precautions are recommended when handling this compound?
- Guidelines :
- Use personal protective equipment (gloves, goggles) due to potential irritancy (analogous to structurally similar compounds like 5-hydroxy-1-benzofuran-3-one) .
- Store in a cool, dry environment away from oxidizing agents.
- Toxicity data specific to this compound is limited; follow general lab safety protocols for phenolic derivatives.
Advanced Research Questions
Q. How can researchers design derivatives of this compound to explore biological activity?
- Approach :
- Schiff Base Formation : React the hydroxyl group with aldehydes or amines. For example, antitumor Schiff bases derived from 6-hydroxy analogs showed activity in MTT assays against cancer cell lines (e.g., HCT-116) .
- Alkylation/Esterification : Use methyl iodide or anhydrous KCO in acetone to synthesize methoxy or ester derivatives .
- Evaluation : Screen derivatives for antimicrobial, anticancer, or enzyme-inhibitory activity using in vitro models, noting structure-activity relationships (SAR) .
Q. How can spectral data resolve ambiguities between this compound and its structural isomers (e.g., 6-hydroxy)?
- Strategies :
- NMR Differentiation : Compare aromatic proton shifts. For 5-hydroxy, protons at positions 4 and 6 are deshielded, while 6-hydroxy analogs show distinct splitting patterns .
- X-ray Crystallography : Definitive confirmation of substitution patterns when synthetic ambiguity exists.
- Chromatography : Use HPLC with a C18 column to separate isomers based on polarity differences .
Q. How should researchers address contradictions in reported biological activities or synthetic yields?
- Best Practices :
- Replicate Experiments : Verify protocols using identical reagents and conditions (e.g., solvent purity, reaction time) .
- Cross-Validate Data : Compare NMR/IR spectra with published datasets (e.g., melting point discrepancies may indicate impurities) .
- Explore Analog Studies : Leverage data from structurally related compounds (e.g., 6-hydroxy-1,3-benzoxathiol-2-one’s antiseborrheic activity) to hypothesize mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
